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Compound of Interest

Compound Name: Isoapetalic acid

Cat. No.: B094809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of isoapetalic acid, a natural product isolated from the plant genus Calophyllum.

Due to the limited extent of published research on this specific compound, this guide

synthesizes available data from primary literature and chemical databases to serve as a

foundational resource for scientific and drug development applications.

Chemical Identity and Structure
Isoapetalic acid is a pyranochromanone derivative with the IUPAC name 3-(5-hydroxy-2,2,7,8-

tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid. Its molecular

structure is characterized by a tetracyclic core and a hexanoic acid side chain.

Table 1: Chemical Identifiers of Isoapetalic Acid
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Identifier Value

IUPAC Name

3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-

dihydropyrano[3,2-g]chromen-10-yl)hexanoic

acid

Molecular Formula C₂₂H₂₈O₆

Molecular Weight 388.5 g/mol

CAS Number 34366-34-2

PubChem CID 341189

Physical Properties
Comprehensive experimental data on the physical properties of isoapetalic acid are not

extensively reported in the scientific literature. The following table summarizes available

experimental and computed data.

Table 2: Physical Properties of Isoapetalic Acid

Property Value Data Type Source

Appearance Amorphous powder Experimental Shen et al., 2004

Optical Rotation ([α]D) -13.3° (c 0.1, CHCl₃) Experimental Shen et al., 2004

Melting Point Not Reported - -

Boiling Point Not Reported - -

Solubility Not Reported - -

XLogP3 4.7 Computed PubChem

Hydrogen Bond Donor

Count
2 Computed PubChem

Hydrogen Bond

Acceptor Count
6 Computed PubChem
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Chemical Properties and Spectroscopic Data
The chemical properties of isoapetalic acid are defined by its functional groups, which include

a carboxylic acid, a phenol, a ketone, and ether linkages within its heterocyclic structure. Its

reactivity would be characteristic of these moieties. The structural elucidation of isoapetalic
acid was primarily achieved through spectroscopic analysis.

Table 3: Spectroscopic Data for Isoapetalic Acid

Spectroscopy Key Data Points

¹H-NMR (CDCl₃, 400 MHz)

δ (ppm): 13.51 (1H, s, OH-5), 6.45 (1H, d, J=8.8

Hz, H-9'), 5.48 (1H, d, J=8.8 Hz, H-8'), 4.08 (1H,

m, H-7'), 3.20 (1H, m, H-3), 2.65 (1H, q, J=6.8

Hz, H-8), 2.45 (2H, m, H-2), 1.80 (1H, m, H-7),

1.45 (3H, s, Me-2'), 1.43 (3H, s, Me-2'), 1.35

(2H, m, H-4), 1.25 (3H, d, J=6.8 Hz, Me-8), 0.90

(3H, d, J=6.8 Hz, Me-7), 0.85 (3H, t, J=7.2 Hz,

H-6)

¹³C-NMR (CDCl₃, 100 MHz)

δ (ppm): 203.0 (C-6'), 179.0 (C-1), 162.1 (C-5'),

158.2 (C-7a'), 157.9 (C-3a'), 127.9 (C-9'), 115.7

(C-8'), 104.2 (C-10a'), 103.5 (C-4a'), 98.6 (C-

10'), 80.5 (C-2'), 78.4 (C-7), 45.6 (C-8), 41.2 (C-

3), 35.0 (C-2), 28.1 (Me-2'), 27.9 (Me-2'), 20.8

(C-4), 20.3 (Me-8), 16.7 (Me-7), 14.2 (C-6)

Mass Spectrometry (FABMS) m/z: 389 [M+H]⁺

UV (MeOH) λmax (log ε): 278 (4.32), 332 (3.80) nm

IR (neat) νmax: 3448, 1710, 1645, 1580 cm⁻¹

Experimental Protocols
The following protocols are based on the methodology described by Shen et al. in the

Chemical & Pharmaceutical Bulletin (2004) for the isolation and characterization of isoapetalic
acid.
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The isolation procedure involves solvent extraction followed by chromatographic separation.

Air-dried seeds of
Calophyllum blancoi (1.5 kg)

Extraction with acetone
at room temperature (3x)

Concentration under
reduced pressure to yield

a crude extract (80 g)

Partition between
EtOAc and H₂O

EtOAc-soluble fraction (55 g)

Silica gel column chromatography
(n-hexane-EtOAc gradient)

Collection of 12 fractions

Fraction 7 (4.5 g)

Silica gel column chromatography
(n-hexane-acetone gradient)

Further purification of subfractions

Isoapetalic Acid (25 mg)

Click to download full resolution via product page
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Caption: Experimental workflow for the isolation of isoapetalic acid.

The purified isoapetalic acid was subjected to a suite of spectroscopic analyses to determine

its chemical structure.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer in

CDCl₃. 2D NMR experiments (COSY, HMQC, HMBC) were used to establish connectivity.

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FABMS) was used to

determine the molecular ion.

UV and IR Spectroscopy: UV spectra were recorded in methanol, and IR spectra were

obtained from a neat sample.

Optical Rotation: Measured using a polarimeter with chloroform as the solvent.

Biological Activity
The primary literature describing the isolation of isoapetalic acid did not report specific

biological activity data for this compound. However, the study did evaluate the cytotoxicity of

related pyranochromanone derivatives isolated from the same source. Apetalic acid methyl

ester, apetalic acid 5-O-acetate, and isoapetalic methyl ester showed mild cytotoxic activity

against KB (human oral epidermoid carcinoma) and HeLa (human cervical epithelioid

carcinoma) tumor cell lines. This suggests that isoapetalic acid and its derivatives may be of

interest for further investigation in oncology.

No specific signaling pathways have been identified for isoapetalic acid in the reviewed

literature. The following diagram illustrates a hypothetical logical relationship for its potential

investigation as a cytotoxic agent.
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Caption: Logical workflow for investigating isoapetalic acid's therapeutic potential.
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Conclusion
Isoapetalic acid is a structurally elucidated natural product with limited but promising

preliminary data suggesting potential bioactivity within its compound class. This guide provides

the currently available technical information to support further research and development. A

significant opportunity exists for the scientific community to expand upon the foundational

knowledge of this molecule, particularly in the experimental determination of its

physicochemical properties and a thorough investigation of its pharmacological profile.

To cite this document: BenchChem. [An In-depth Technical Guide to Isoapetalic Acid:
Physicochemical Properties and Methodologies]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b094809#physical-and-chemical-
properties-of-isoapetalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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